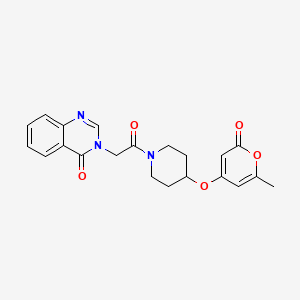

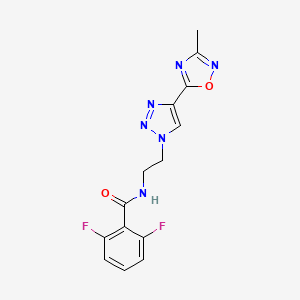

![molecular formula C26H18N2O3 B2777102 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide CAS No. 361173-48-0](/img/structure/B2777102.png)

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide” is a chemical compound with the molecular formula C26H18N2O3 . It is a derivative of benzoxazole, an aromatic organic compound with a benzene-fused oxazole ring structure . Benzoxazole itself is of little practical value, but many of its derivatives, including “this compound”, are commercially important .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-phenoxybenzamide is involved in the study of thermal fragmentation and rearrangement of N-phenylbenzamide oxime derivatives, leading to the synthesis of benzimidazoles among other products. This process illustrates the compound's role in generating new chemical structures through thermolysis, highlighting its importance in synthetic chemistry research (Gaber, Muathen, & Taib, 2011).

Novel Synthesis Methods

Innovative synthesis methods involving this compound derivatives have been explored. For instance, a palladium-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols in water has been developed, highlighting a strategy to construct quinazolinones. This method emphasizes the versatility of this compound in facilitating complex reactions and the synthesis of pharmacologically relevant compounds (Hikawa, Ino, Suzuki, & Yokoyama, 2012).

Material Science Applications

The compound has been utilized in the synthesis and characterization of novel polyimides, showing that derivatives of this compound can contribute to the development of materials with significant thermal stability and specific heat capacity. These materials find applications in advanced technology sectors, including electronics and aerospace, due to their outstanding properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Pharmacological Evaluations

Pharmacological evaluations have revealed that derivatives of this compound possess considerable anticonvulsant activity. This suggests the potential of such compounds in developing new therapeutic agents for treating epilepsy and related disorders. The binding to benzodiazepine receptors and the anticonvulsant pharmacophore role of the 4-thiazolidinone ring in these evaluations highlight the compound's relevance in medicinal chemistry (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).

Antioxidant Activity

Amino-substituted derivatives of this compound have been studied for their antioxidant capacity. These studies suggest that such compounds could serve as potent antioxidants, offering potential benefits in combating oxidative stress-related diseases. The research indicates a promising avenue for the development of new antioxidant agents based on benzamide derivatives (Perin, Roškarić, Sović, Boček, Starčević, Hranjec, & Vianello, 2018).

Mécanisme D'action

Target of Action

Benzoxazole derivatives, a key structural component of this compound, have been extensively used in drug discovery and exhibit a broad range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Mode of Action

For instance, some benzoxazoles exhibit antifungal activity, which is similar to the standard drug voriconazole against Aspergillus niger .

Propriétés

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O3/c29-25(19-7-6-10-22(17-19)30-21-8-2-1-3-9-21)27-20-15-13-18(14-16-20)26-28-23-11-4-5-12-24(23)31-26/h1-17H,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWFFMRNWJFYHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(1,3-Thiazol-4-yl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2777020.png)

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B2777024.png)

![4-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}morpholine](/img/structure/B2777026.png)

![3-allyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2777028.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2777033.png)

![N'-(3-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2777034.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2777038.png)

![2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile](/img/structure/B2777040.png)

![Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2777042.png)